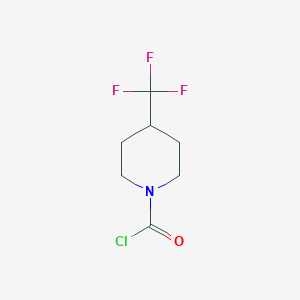

4-(三氟甲基)哌啶-1-甲酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)piperidine-1-carbonyl chloride and related compounds often involves complex organic reactions, including carbonyl ene and Prins cyclizations. For example, stereoselective synthesis of 2,4,5-trisubstituted piperidines, a process relevant to the synthesis of similar compounds, utilizes carbonyl ene and Prins cyclizations catalyzed by concentrated hydrochloric acid or MeAlCl2, highlighting the intricate strategies employed to construct such molecules (Cariou, Kariuki, & Snaith, 2006).

Molecular Structure Analysis

The molecular structure of compounds related to 4-(Trifluoromethyl)piperidine-1-carbonyl chloride, such as 4-carboxypiperidinium chloride, has been characterized by X-ray crystallography, revealing detailed insights into their geometrical configuration. These studies show that such compounds often exhibit specific conformations, hydrogen bonding patterns, and interactions, crucial for understanding their reactivity and properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Chemical Reactions and Properties

The reactivity of 4-(Trifluoromethyl)piperidine-1-carbonyl chloride with various reagents under different conditions can lead to a wide range of chemical transformations. This reactivity is crucial for the compound's applications in synthesizing more complex molecules. For instance, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been shown to activate thioglycosides, demonstrating the compound's utility in glycosylation reactions (Crich & Smith, 2001).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, solubility, and crystalline structure, play a significant role in determining the compound's suitability for various applications. For instance, the crystal and molecular structure of related compounds, like (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, have been studied, offering insights into the hydrogen bonding and interactions that influence the physical properties (Khan et al., 2013).

科学研究应用

在哌啶醇和酯中的烷基-氧杂解

- 应用: 研究通过烷基-氧杂解从酯生成的碳离子的反应,其中4-芳基取代基的电子特性是显著的 (Casy, Beckett, & Armstrong, 1961)。

药物化学中的合成方法

- 应用: 开发合成方法用于4-(三氟甲氧基)哌啶和4-(三氟甲氧甲基)哌啶,这些在药物化学中作为构建块有用 (Logvinenko, Dolovanyuk, & Kondratov, 2021)。

哌啶合成的高效催化

- 应用: 使用三苯甲基氯作为高效催化剂,进行一锅法、五组分和对映选择性合成高度取代哌啶 (Sajadikhah et al., 2014)。

有机化学中的立体选择性合成

- 应用: 通过普林斯或醛的羰基烯环化合成2,4,5-三取代哌啶 (Cariou, Kariuki, & Snaith, 2006)。

无机化学中的发光性质

- 应用: 研究涉及哌啶的某些铕配合物的发光性质 (Moriguchi et al., 2017)。

植物诱导剂合成

- 应用: 通过将苯并噻二唑-7-羰基氯与乙基哌啶-4-羧酸酯反应合成新的植物诱导剂 (Zhao et al., 2006)。

安全和危害

According to the safety data sheet, this chemical is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate personal protective equipment, including gloves and eye/face protection . It should be used only outdoors or in a well-ventilated area, and contact with skin, eyes, and clothing should be avoided .

作用机制

Target of Action

It has been used in the synthesis of dopamine d3 receptor antagonists , suggesting that it may interact with these receptors.

Mode of Action

As a potential precursor for dopamine D3 receptor antagonists , it may interact with these receptors, blocking the binding of dopamine and thereby modulating the dopaminergic signaling pathway.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-(Trifluoromethyl)piperidine-1-carbonyl chloride .

属性

IUPAC Name |

4-(trifluoromethyl)piperidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClF3NO/c8-6(13)12-3-1-5(2-4-12)7(9,10)11/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTABPCGEHHURFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2480113.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide](/img/structure/B2480114.png)

![2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene](/img/structure/B2480116.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2480120.png)

![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2480124.png)

![3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2480125.png)

![8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B2480133.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2480135.png)